2.5-Fold Higher Antiproliferative Activity Against MCF-7 Breast Cancer Cells Compared to Unsubstituted Chalcone
In a direct head-to-head MTT assay against the MCF-7 human breast adenocarcinoma cell line (72 h exposure), 4'-aminochalcone (CAS 956-05-8) exhibited an IC50 of 2.9 ± 0.4 µM, whereas unsubstituted chalcone (CAS 614-47-1) showed an IC50 of 7.3 ± 0.8 µM under identical conditions [1]. This represents a 2.5-fold increase in potency.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 2.9 ± 0.4 µM |
| Comparator Or Baseline | Unsubstituted chalcone: 7.3 ± 0.8 µM |
| Quantified Difference | 2.5-fold lower IC50 for target compound |
| Conditions | MCF-7 cell line, MTT assay, 72 h incubation, 37°C, 5% CO2 |
Why This Matters
For researchers selecting a chalcone for oncology screening, the 4'-amino substitution provides substantially greater potency at lower concentrations, reducing compound consumption and off-target risk.
- [1] Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of chalcones with anticancer activities. Molecules, 17(6), 6179–6195. View Source
